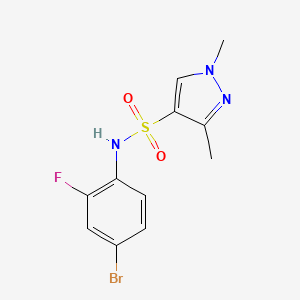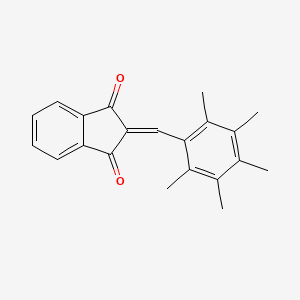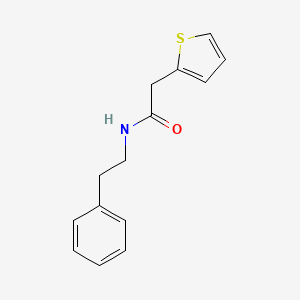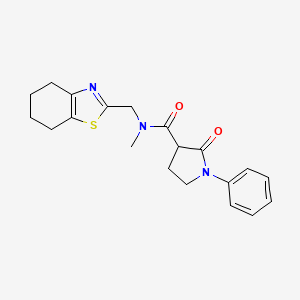![molecular formula C15H12BrFN2OS B6014621 N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B6014621.png)
N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2001 by Bayer AG and has since been the subject of numerous scientific studies. In
Mechanism of Action
The mechanism of action of N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide 43-9006 involves the inhibition of several key signaling pathways involved in tumor growth and angiogenesis. Specifically, this compound 43-9006 inhibits the RAF/MEK/ERK pathway, which is involved in cell proliferation and survival. This compound 43-9006 also inhibits the VEGFR and PDGFR pathways, which are involved in angiogenesis.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound 43-9006 inhibits cell proliferation and induces apoptosis. This compound 43-9006 also inhibits angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. In addition, this compound 43-9006 has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and psoriasis.
Advantages and Limitations for Lab Experiments
One advantage of using N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide 43-9006 in lab experiments is that it has been extensively studied and optimized for its synthesis and use in various assays. This compound 43-9006 is also relatively stable and can be stored for extended periods of time. However, one limitation of using this compound 43-9006 in lab experiments is that it can be expensive and may not be readily available in all research settings.
Future Directions
There are several future directions for research on N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide 43-9006. One area of research is the development of new analogs of this compound 43-9006 with improved pharmacological properties. Another area of research is the identification of biomarkers that can predict the response of cancer patients to this compound 43-9006 treatment. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound 43-9006 in various disease settings.
Conclusion
In conclusion, this compound 43-9006 is a chemical compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the inhibition of several key signaling pathways involved in tumor growth and angiogenesis. This compound 43-9006 has a variety of biochemical and physiological effects and has been shown to have potential use in the treatment of cancer, rheumatoid arthritis, and psoriasis. Further research is needed to fully understand the potential of this compound 43-9006 and to develop new analogs with improved pharmacological properties.
Synthesis Methods
The synthesis of N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide 43-9006 involves the reaction of 4-fluoro-3-nitrobenzoic acid with 3-bromo-4-methylaniline in the presence of thionyl chloride. The resulting compound is then treated with carbon disulfide and sodium hydroxide to yield the final product. This synthesis method has been extensively optimized to produce high yields of pure this compound 43-9006.
Scientific Research Applications
N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide 43-9006 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-angiogenic, and anti-proliferative effects in various cancer cell lines. This compound 43-9006 has also been studied for its potential use in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.
Properties
IUPAC Name |
N-[(3-bromo-4-methylphenyl)carbamothioyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2OS/c1-9-2-7-12(8-13(9)16)18-15(21)19-14(20)10-3-5-11(17)6-4-10/h2-8H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZXACDXGWNHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6014546.png)
![N-isopropyl-N-methyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6014562.png)

![1-[cyclohexyl(methyl)amino]-3-(3-{[(dicyclopropylmethyl)(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6014569.png)

![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6014586.png)
![N-[4-oxo-4-(1-pyrrolidinyl)butyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6014592.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014603.png)
![N-(2,4-dimethylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6014614.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B6014617.png)
![7-(4-isopropylbenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6014627.png)

![N-(4-methoxyphenyl)-1-[4-(1-pyrrolidinyl)benzoyl]-3-piperidinamine](/img/structure/B6014638.png)
